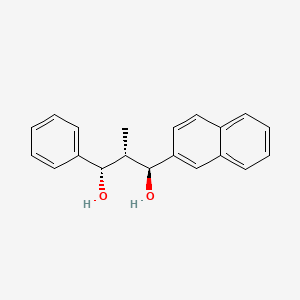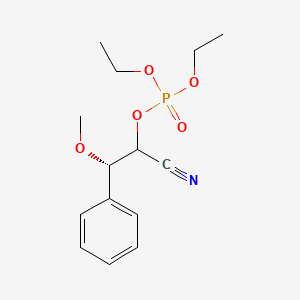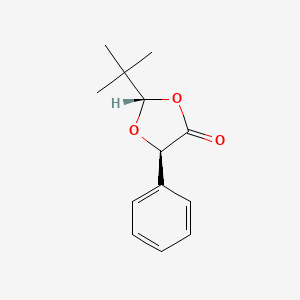
(1S,2S,3S)-2-Methyl-1-(naphthalen-2-yl)-3-phenylpropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3S)-2-Methyl-1-(naphthalen-2-yl)-3-phenylpropane-1,3-diol is a chiral organic compound with a complex structure that includes a naphthalene ring, a phenyl group, and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,3S)-2-Methyl-1-(naphthalen-2-yl)-3-phenylpropane-1,3-diol typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The key steps may include:
Aldol Reaction: Formation of the carbon-carbon bond between the naphthalene ring and the phenyl group.
Reduction: Reduction of the intermediate to introduce the hydroxyl groups.
Resolution: Separation of the desired stereoisomer from the mixture.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of chiral catalysts or chiral auxiliaries can be crucial in achieving the desired stereochemistry on a large scale.
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo further reduction to form alkanes.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or nitrating agents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted aromatic compounds.
Chemistry:
- Used as a chiral building block in organic synthesis.
- Employed in the synthesis of complex natural products.
Biology:
- Potential use as a ligand in biochemical studies.
- Investigated for its biological activity and potential therapeutic applications.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its effects on biological systems and potential medicinal properties.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (1S,2S,3S)-2-Methyl-1-(naphthalen-2-yl)-3-phenylpropane-1,3-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
- (1R,2R,3R)-2-Methyl-1-(naphthalen-2-yl)-3-phenylpropane-1,3-diol
- (1S,2S,3S)-2-Methyl-1-(naphthalen-1-yl)-3-phenylpropane-1,3-diol
- (1S,2S,3S)-2-Methyl-1-(naphthalen-2-yl)-3-(4-methylphenyl)propane-1,3-diol
Uniqueness:
- The specific stereochemistry of (1S,2S,3S)-2-Methyl-1-(naphthalen-2-yl)-3-phenylpropane-1,3-diol gives it unique properties in terms of reactivity and interaction with biological targets.
- The presence of both naphthalene and phenyl groups provides a distinct aromatic character, influencing its chemical behavior and applications.
Propriétés
Numéro CAS |
918799-04-9 |
|---|---|
Formule moléculaire |
C20H20O2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
(1S,2S,3S)-2-methyl-1-naphthalen-2-yl-3-phenylpropane-1,3-diol |
InChI |
InChI=1S/C20H20O2/c1-14(19(21)16-8-3-2-4-9-16)20(22)18-12-11-15-7-5-6-10-17(15)13-18/h2-14,19-22H,1H3/t14-,19-,20-/m0/s1 |
Clé InChI |
VGHISLGDGSOMDT-GKCIPKSASA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=CC=CC=C1)O)[C@@H](C2=CC3=CC=CC=C3C=C2)O |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)C(C2=CC3=CC=CC=C3C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene](/img/structure/B14186490.png)

![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B14186505.png)

![5,5'-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole]](/img/structure/B14186514.png)
![N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186519.png)



![5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-amine](/img/structure/B14186536.png)
